molecular formula C14H16F3NO4 B8185684 (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid

(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid

Cat. No.: B8185684
M. Wt: 319.28 g/mol
InChI Key: RAIYJIQGEQQZLD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like HPLC (high-performance liquid chromatography) can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Boc-amino-(4-methyl-phenyl)-acetic acid
  • (S)-Boc-amino-(4-chloro-phenyl)-acetic acid
  • (S)-Boc-amino-(4-fluoro-phenyl)-acetic acid

Uniqueness

(S)-Boc-amino-(4-trifluoromethyl-phenyl)-acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and binding affinity towards biological targets, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIYJIQGEQQZLD-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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